molecular formula C11H16ClN3 B1467867 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine CAS No. 1824155-76-1

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Cat. No. B1467867
CAS RN: 1824155-76-1
M. Wt: 225.72 g/mol
InChI Key: MKDNYXYUOCBBOG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported . The reaction is regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound includes a pyrimidine ring with a chlorine atom at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position.


Chemical Reactions Analysis

The chemical reactions involving this compound are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Pharmacological Activity

Pyrimidine derivatives have been synthesized and evaluated for various pharmacological activities. For example, derivatives of pyrazolo[1,5-a]pyrimidine showed anxiolytic effects in animal models without potentiating CNS depressant effects of ethanol or barbiturates, suggesting their potential as non-sedative anxiolytic agents (Kirkpatrick et al., 1977). Additionally, pyrimidine derivatives related to mepirizole and dulcerozine exhibited cytoprotective antiulcer activity in rats, highlighting their potential in treating gastric ulcers with low toxicity (Ikeda et al., 1996).

Cardiotonic Activity and Structural Analysis

Novel pyrimidine derivatives have been synthesized and shown to possess cardiotonic activity, with some compounds exhibiting significant positive inotropic effects. Structural and quantum chemical studies have provided insights into the relationship between the molecular structure of these compounds and their biological activity, contributing to the development of new cardiotonic agents (Dorigo et al., 1996).

Neurological Applications

Research on pyrimidine derivatives has also extended into neurological applications. For instance, fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors, offering potential for studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Antihypertensive and Cytoprotective Effects

A series of 4-amino-5,7-dimethyl-2-(substituted)aminopyrido(2,3-d)pyrimidines demonstrated significant alpha 1-adrenoreceptor antagonistic activity, which could be beneficial in treating hypertension (Chhabria et al., 2002). Additionally, certain pyrimidine compounds showed potent cytoprotective effects against induced gastric lesions in rats, suggesting their potential as protective agents against gastric damage (Ikeda et al., 1997).

Future Directions

The future directions in the research of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could involve the exploration of its potential bioactivity . There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, pyrimidine derivatives can inhibit DNA topoisomerase II by binding to its active site, preventing the enzyme from performing its function . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of pyrimidine derivatives have been associated with cytotoxicity and adverse effects on organ function . Threshold effects are also observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels. For example, pyrimidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, pyrimidine derivatives can be transported across cell membranes by specific transporters, influencing their localization and accumulation within cells . The distribution of the compound within tissues can also impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives may localize to the nucleus, where they can interact with DNA and nuclear proteins . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name

4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNYXYUOCBBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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